molecular formula C4H2BrF2IN2 B13456979 1-(bromodifluoromethyl)-3-iodo-1H-pyrazole

1-(bromodifluoromethyl)-3-iodo-1H-pyrazole

Cat. No.: B13456979
M. Wt: 322.88 g/mol
InChI Key: ZEXMHFLELXVDJQ-UHFFFAOYSA-N
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Description

1-(Bromodifluoromethyl)-3-iodo-1H-pyrazole is a compound of significant interest in the field of organic chemistry. This compound features a pyrazole ring substituted with bromodifluoromethyl and iodine groups. The presence of these substituents imparts unique chemical properties, making it valuable for various applications in scientific research and industry.

Preparation Methods

The synthesis of 1-(bromodifluoromethyl)-3-iodo-1H-pyrazole typically involves the difluoromethylation of pyrazole derivatives. One common method includes the reaction of 1H-pyrazole with bromodifluoromethyl iodide under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(Bromodifluoromethyl)-3-iodo-1H-pyrazole undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for cross-coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Bromodifluoromethyl)-3-iodo-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(bromodifluoromethyl)-3-iodo-1H-pyrazole involves its interaction with molecular targets through its bromodifluoromethyl and iodine substituents. These groups can participate in various chemical interactions, such as hydrogen bonding, halogen bonding, and van der Waals forces, influencing the compound’s reactivity and binding affinity. The pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

1-(Bromodifluoromethyl)-3-iodo-1H-pyrazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and makes it suitable for specialized applications in research and industry.

Properties

Molecular Formula

C4H2BrF2IN2

Molecular Weight

322.88 g/mol

IUPAC Name

1-[bromo(difluoro)methyl]-3-iodopyrazole

InChI

InChI=1S/C4H2BrF2IN2/c5-4(6,7)10-2-1-3(8)9-10/h1-2H

InChI Key

ZEXMHFLELXVDJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1I)C(F)(F)Br

Origin of Product

United States

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